molecular formula C22H14O4 B379682 4-oxo-3-phenyl-4H-chromen-7-yl benzoate CAS No. 301691-66-7

4-oxo-3-phenyl-4H-chromen-7-yl benzoate

Cat. No.: B379682
CAS No.: 301691-66-7
M. Wt: 342.3g/mol
InChI Key: ASIFKZIJDIDMPE-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone or 4H-chromen-4-one). Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-oxo-3-phenyl-4H-chromen-7-yl benzoate can be compared with similar compounds such as:

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl benzoate is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Synthesis

The structure of this compound features a chromene core with a phenyl group and a benzoate moiety. The synthesis typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoic acid, often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by interacting with tubulin at the colchicine binding site, inhibiting tubulin polymerization, and leading to cell cycle arrest .

Case Study:
In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer MCF-7 cells, with an IC50 value indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It acts as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in the inflammatory process. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators .

Mechanism of Action:
The mechanism involves binding to the active sites of COX enzymes, thereby blocking substrate access and reducing inflammation .

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Comparative Biological Activity

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
4-Oxo-3-phenyloxychromenModerateHighModerate
4-Oxo-chromen derivativesLowModerateHigh
4-Oxo-coumarin derivativesHighLowModerate
This compound High High High

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent against neurodegenerative diseases due to its ability to inhibit enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease. The compound exhibited selective inhibition against BACE1 over other related enzymes, suggesting its potential for drug development .

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIFKZIJDIDMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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